Cas no 1674334-59-8 (3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene)
![3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene structure](https://ja.kuujia.com/scimg/cas/1674334-59-8x500.png)
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
- 3BDMBF
- 11H-?Benzo[b]?fluorene, 3-?bromo-?11,?11-?dimethyl-
- 2-Bromo-5,5-dimethylbenzo[b]fluorene
- 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorine
- 3-bromo-11,11-dimethylbenzo[b]fluorene
- BS-45699
- DB-410751
- E83853
- MFCD32065724
- 1674334-59-8
- SCHEMBL16801566
-
- インチ: 1S/C19H15Br/c1-19(2)17-8-7-14(20)11-16(17)15-9-12-5-3-4-6-13(12)10-18(15)19/h3-11H,1-2H3
- InChIKey: FQVJDMLLEHLYEX-UHFFFAOYSA-N
- ほほえんだ: C1(C)(C)C2=C(C=C(Br)C=C2)C2=C1C=C1C=CC=CC1=C2
計算された属性
- せいみつぶんしりょう: 322.03571g/mol
- どういたいしつりょう: 322.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 6.4
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509194-5g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 5g |
¥268 | 2023-04-10 | |
1PlusChem | 1P01FWH3-1g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 1g |
$12.00 | 2024-06-19 | |
Ambeed | A1149658-1g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 1g |
$19.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1266162-1g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 1g |
$55 | 2024-06-05 | |
eNovation Chemicals LLC | Y1266162-1g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 1g |
$55 | 2025-02-19 | |
eNovation Chemicals LLC | Y1266162-1g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 1g |
$55 | 2025-02-25 | |
eNovation Chemicals LLC | Y1266162-10g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 10g |
$90 | 2025-02-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R115004-5g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 99% | 5g |
¥156 | 2023-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509194-1g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 1g |
¥49 | 2023-04-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509194-25g |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene |
1674334-59-8 | 98% | 25g |
¥1150 | 2023-04-10 |
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
3-Bromo-11,11-dimethyl-11H-benzo[b]fluoreneに関する追加情報
Introduction to 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene (CAS No. 1674334-59-8)
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, identified by its CAS number 1674334-59-8, is a significant compound in the realm of organic synthesis and material science. This heterocyclic aromatic molecule belongs to the benzo[b]fluorene family, characterized by its rigid, planar structure, which makes it a valuable intermediate in the development of advanced materials and pharmaceuticals. The presence of a bromine substituent at the 3-position enhances its reactivity, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The structure of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene consists of a fused system of a benzene ring and a fluorene core, with the bromine atom providing a site for further functionalization. This compound has garnered attention due to its potential applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and as a precursor in the synthesis of more complex molecules. Its stability and electronic properties make it an attractive candidate for optoelectronic applications.
In recent years, research has highlighted the utility of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene in the development of novel pharmaceuticals. The benzo[b]fluorene scaffold is known for its biological activity, often found in natural products and drug candidates. The brominated derivative offers a versatile platform for medicinal chemists to explore new analogs with improved pharmacokinetic properties. For instance, studies have demonstrated its role in synthesizing kinase inhibitors and other therapeutic agents targeting specific disease pathways.
One of the most compelling aspects of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is its role in polymer chemistry. The rigid structure of benzo[b]fluorene-based polymers contributes to their thermal stability and mechanical strength, making them suitable for high-performance applications. Researchers have been exploring its incorporation into conjugated polymers for use in organic photovoltaics (OPVs) and field-effect transistors (OFETs). The bromine substituent allows for further modification via polymerization techniques, enabling the tuning of electronic properties for optimal device performance.
The synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene typically involves multi-step organic reactions starting from commercially available precursors. A common route includes bromination of fluorene derivatives followed by purification to isolate the desired product. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been optimized to facilitate efficient transformations at scale.
In the context of material science, 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene has been investigated for its potential as a building block in supramolecular chemistry. Its ability to form stable complexes with other molecules makes it useful in designing molecular machines and self-assembling structures. These applications are particularly relevant in nanotechnology, where precise control over molecular architecture is crucial for functional devices.
Recent studies have also explored the photophysical properties of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, revealing its suitability as an emissive layer in OLEDs. The compound exhibits high quantum yields and long emission lifetimes, which are critical parameters for achieving bright and energy-efficient displays. Researchers are working on optimizing its performance by incorporating it into multilayer OLED architectures alongside other electron-transporting and hole-blocking materials.
The pharmaceutical industry has leveraged the reactivity of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene to develop novel drug candidates. By introducing various functional groups at different positions on the benzo[b]fluorene core, chemists can modulate bioactivity and improve drug-like properties such as solubility and metabolic stability. Preclinical studies have shown promising results with derivatives targeting cancers, inflammatory diseases, and neurological disorders.
The environmental impact of using 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene has also been a point of consideration. While brominated compounds can pose challenges during disposal due to their persistence, advancements in green chemistry principles have led to more sustainable synthetic routes. Efforts are underway to minimize waste and employ catalytic systems that reduce energy consumption without compromising yield or purity.
In conclusion,3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene (CAS No. 1674334-59-8) represents a versatile intermediate with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in organic synthesis, material science, and pharmaceutical development. As research continues to uncover new possibilities for this compound,3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is poised to remain at the forefront of innovation.
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